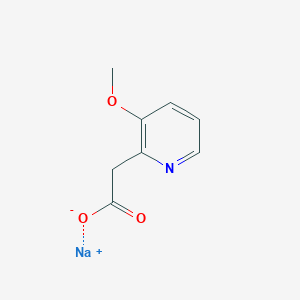
4-(Bromomethyl)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H4Br2F3N . It is a solid substance with a molecular weight of 306.91 .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a trifluoromethyl group at the 3-position .Physical And Chemical Properties Analysis
4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a solid substance with a melting point of 197-209 °C . It has a molecular weight of 306.91 .Wissenschaftliche Forschungsanwendungen
Agrochemicals Synthesis
4-(Bromomethyl)-3-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests, with more than 20 new agrochemicals containing this motif acquiring ISO common names . The trifluoromethyl group contributes to the biological activity due to its unique physicochemical properties.
Pharmaceutical Development
This compound serves as a precursor in pharmaceuticals, where the trifluoromethylpyridine (TFMP) moiety is incorporated into active ingredients. Several pharmaceutical products containing the TFMP structure have been approved, and many candidates are undergoing clinical trials . The fluorine atom’s properties significantly influence the biological activity of these compounds.
Veterinary Medicine
In veterinary medicine, 4-(Bromomethyl)-3-(trifluoromethyl)pyridine derivatives are utilized. Two veterinary products containing the TFMP moiety have been granted market approval, showcasing the compound’s versatility beyond human pharmaceuticals .
Organic Synthesis
The compound is used in organic synthesis, particularly in the preparation of (trifluoromethyl)pyridyllithiums via metalation reactions. It’s also involved in the synthesis of metal-organic frameworks (MOFs) and methiodide salts, highlighting its role in complex chemical transformations .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNEDBXRIWMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)


